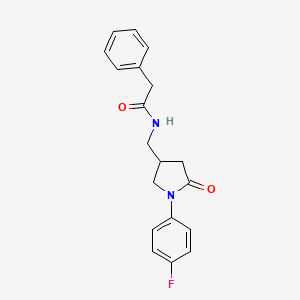

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide, also known as FPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FPOP is a derivative of pyrrolidine and has a unique chemical structure that makes it an attractive candidate for various research studies.

Scientific Research Applications

Metabolism and Detection in Human Liver and Urine

Research on related compounds, such as Flutamide and its metabolites, has provided insights into the metabolism of such compounds in human liver microsomes and their detection in the urine of prostate cancer patients. These studies have identified new metabolites and explored the enzymes involved in their metabolism, contributing to understanding the drug's pharmacokinetics and toxicology (Goda et al., 2006).

Development of Selective Kinase Inhibitors

Derivatives of the compound have been investigated for their potential as selective kinase inhibitors. One study discovered a compound with significant in vivo efficacy and favorable pharmacokinetic profiles, advancing it into phase I clinical trials. This highlights the compound's role in developing new therapeutic agents for cancer treatment (Schroeder et al., 2009).

Chemosensor for Zn2+ Monitoring

A derivative was synthesized as an "off–on fluorescence type" chemosensor for Zn2+ detection, demonstrating remarkable fluorescence enhancement in the presence of Zn2+. This chemosensor's ability to detect and quantify Zn2+ in living cells and water samples with high sensitivity offers a practical system for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).

Anticonvulsant Activity

Another study synthesized new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and evaluated them for anticonvulsant activity. The findings indicated that several compounds showed protection in animal models of epilepsy, contributing valuable insights into the development of new antiepileptic drugs (Obniska et al., 2015).

Antibacterial and Antimycobacterial Activities

Research into the antibacterial properties of related compounds, including efforts to synthesize fluoronaphthyridines and spiro-piperidin-4-ones, has shown promising in vitro and in vivo activity against Mycobacterium tuberculosis and other pathogens. These studies offer potential pathways for developing new antimicrobial agents to combat infectious diseases (Kumar et al., 2008; Bouzard et al., 1992).

Mechanism of Action

Target of action

Compounds with similar structures, such as fentanyl analogs, often interact with opioid receptors .

Biochemical pathways

Activation of opioid receptors can lead to inhibition of adenylate cyclase, decreased camp production, and reduced neuronal excitability .

Result of action

Activation of opioid receptors generally results in analgesia, sedation, and euphoria, along with side effects like respiratory depression and constipation .

properties

IUPAC Name |

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c20-16-6-8-17(9-7-16)22-13-15(11-19(22)24)12-21-18(23)10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLPNRQWHIEHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methylphenyl)sulfonyl]-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)acetohydrazide](/img/structure/B2574047.png)

![N-(1-cyanocyclohexyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2574049.png)

![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]pyrazin-2(1H)-one](/img/structure/B2574052.png)

![7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2574060.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2574061.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2574064.png)